(3aS,4S,5S,6aR)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
Description
The compound (3aS,4S,5S,6aR)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate is a structurally complex molecule featuring a cyclopenta[b]furan core substituted with an (E)-configured enone chain bearing a 2-iodo-5-(trifluoromethyl)phenoxy group and a benzoate ester at the 5-position.
Properties
Molecular Formula |
C25H20F3IO6 |
|---|---|
Molecular Weight |
600.3 g/mol |
IUPAC Name |
[(3aS,4S,5S,6aR)-4-[(E)-4-[2-iodo-5-(trifluoromethyl)phenoxy]-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate |
InChI |
InChI=1S/C25H20F3IO6/c26-25(27,28)15-6-9-19(29)22(10-15)33-13-16(30)7-8-17-18-11-23(31)34-21(18)12-20(17)35-24(32)14-4-2-1-3-5-14/h1-10,17-18,20-21H,11-13H2/b8-7+/t17-,18-,20-,21+/m0/s1 |
InChI Key |
HYJWNKVPACIRCT-LCVGYMCKSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](CC(=O)O2)[C@@H]([C@H]1OC(=O)C3=CC=CC=C3)/C=C/C(=O)COC4=C(C=CC(=C4)C(F)(F)F)I |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(=O)COC4=C(C=CC(=C4)C(F)(F)F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,5S,6aR)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the iodinated phenoxy group: This can be achieved through the iodination of a suitable phenol derivative using iodine and an oxidizing agent.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling reactions: The iodinated phenoxy group is then coupled with a suitable enone derivative under basic conditions to form the desired enone intermediate.
Cyclization and esterification: The enone intermediate undergoes cyclization to form the hexahydro-2H-cyclopenta[b]furan ring system, followed by esterification with benzoic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (3aS,4S,5S,6aR)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form diketones or carboxylic acids.
Reduction: The enone can be reduced to form alcohols or alkanes.
Substitution: The iodinated phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
The compound (3aS,4S,5S,6aR)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural features make it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (3aS,4S,5S,6aR)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The table below compares the target compound with four key analogs, emphasizing structural variations and their implications:
Key Findings from Structural Comparisons
Halogen Effects : The iodine atom in the target compound introduces a heavy halogen, which may enhance halogen bonding interactions in biological systems compared to fluorine-containing analogs (e.g., ) . However, iodine also increases molecular weight and may reduce solubility.
Trifluoromethyl vs. Phenyl Groups: The 3-(trifluoromethyl)phenoxy group in ’s compound and the target enhances lipophilicity and metabolic stability compared to the phenylpentenyl chain in ’s analog .
Ester Modifications : The benzoate ester in the target compound and ’s 4-phenylbenzoate derivative suggest tunable ester groups for modulating hydrolysis rates or binding affinity .
Implications of Structural Variations
Biological Activity
The compound (3aS,4S,5S,6aR)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate is a complex organic molecule notable for its unique stereochemistry and potential biological activities. Its structure features a cyclopentafuran moiety fused with a benzoate group and incorporates various functional groups that may influence its pharmacological properties.
The molecular formula of the compound is , with a molecular weight of 600.3 g/mol. The presence of iodine and trifluoromethyl groups suggests significant implications for its biological activity and pharmacokinetics, as these substituents are known to enhance the efficacy of medicinal compounds.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Trifluoromethyl groups have been associated with increased antimicrobial properties. Studies have shown that derivatives containing such groups can exhibit minimum inhibitory concentrations (MICs) against various bacterial strains .
- Anticancer Properties : The compound's structural components suggest potential anticancer activity. For instance, related compounds have demonstrated effective inhibition against multiple cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutic agents like Doxorubicin .
- Neurotransmitter Uptake Inhibition : Similar compounds have been identified as selective inhibitors for neurotransmitter uptake, particularly serotonin. The trifluoromethyl group in the phenoxy ring has been shown to enhance the affinity for serotonin transporters .
1. Antimicrobial Activity
The impact of trifluoromethyl and sulfonyl groups on biological activity has been extensively studied. A recent investigation highlighted that certain urea derivatives with these groups exhibited potent antibacterial effects against Bacillus mycoides, Escherichia coli, and Candida albicans. The most active compounds showed MIC values below 5 µg/mL .
2. Anticancer Activity
In vitro studies on various human cancer cell lines revealed that specific derivatives of similar structures had IC50 values significantly lower than those of conventional drugs:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 7 | PACA2 | 44.4 |
| Compound 8 | PACA2 | 22.4 |
| Doxorubicin | PACA2 | 52.1 |
These findings suggest that modifications in the structure can lead to enhanced anticancer efficacy through mechanisms such as apoptosis induction and down-regulation of key oncogenes like EGFR and KRAS in lung cancer cells .
3. Neurotransmitter Interaction
The potential for this compound to inhibit neurotransmitter uptake was highlighted in studies involving related structures. For example, Lilly 110140 demonstrated significant inhibition of serotonin uptake in rat brain synaptosomes, suggesting that similar compounds could modulate neurotransmitter systems effectively .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various trifluoromethyl-substituted compounds, one derivative exhibited an MIC of 4.88 µg/mL against E. coli, demonstrating the importance of substituent positioning on antimicrobial activity.
Case Study 2: Anticancer Mechanisms
Another study focused on the anticancer mechanisms of urea derivatives showed that treatment with these compounds led to the down-regulation of genes associated with tumor growth in multiple cancer types, underscoring their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
